Splitomicin

Epigenetics Yeast Genetics Sir2/SIRT1 Selectivity

Splitomicin is the only tool compound that selectively inhibits yeast Sir2p (IC₅₀=60 µM) without confounding activity on human SIRT1, unlike Nicotinamide (pan-sirtuin) or EX-527 (human-selective). It creates a validated sir2 deletion phenocopy in S. cerevisiae for telomeric, HM loci, and rDNA silencing studies. Peer-reviewed in vivo efficacy in murine cardiac preconditioning and Fragile X models. Superior species specificity eliminates off-target artifacts inherent to pan-sirtuin inhibitors. Note: hydrolytically labile lactone; use anhydrous DMSO or ethanol.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 5690-03-9
Cat. No. B548557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSplitomicin
CAS5690-03-9
SynonymsSplitomicin
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1CC(=O)OC2=C1C3=CC=CC=C3C=C2
InChIInChI=1S/C13H10O2/c14-13-8-6-11-10-4-2-1-3-9(10)5-7-12(11)15-13/h1-5,7H,6,8H2
InChIKeyISFPDBUKMJDAJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Splitomicin (CAS 5690-03-9) Procurement Guide: Baseline Identity, Vendor Specifications, and Core Pharmacological Classification


Splitomicin (CAS 5690-03-9), also known as Splitomycin, is a cell-permeable β-naphthol-derived lactone [1] that functions as a selective, competitive inhibitor of the NAD⁺-dependent histone deacetylase (HDAC) activity of the yeast silent information regulator 2 protein (Sir2p) . It is classified as a class III HDAC (sirtuin) inhibitor with a molecular weight of 198.22 g/mol (C₁₃H₁₀O₂) [2]. In vitro, Splitomicin inhibits the NAD⁺-dependent deacetylase activity of Sir2p with an IC₅₀ value of 60 µM in yeast extract assays . Splitomicin is commercially available from multiple vendors with typical purity ≥98% (HPLC), and it is soluble in DMSO or ethanol (up to 25–37 mg/mL) but is poorly soluble in water [3].

Why Splitomicin Cannot Be Substituted with Nicotinamide, Sirtinol, or EX-527: Species Selectivity and Chemical Liability


Substituting Splitomicin with other sirtuin inhibitors such as Nicotinamide, Sirtinol, or EX-527 is scientifically unjustified due to fundamental differences in species selectivity and target engagement profiles. Splitomicin is a selective inhibitor of yeast Sir2p (IC₅₀ = 60 µM) but is completely inactive against human SIRT1 at physiologically relevant concentrations [1]. In contrast, Nicotinamide is a pan-sirtuin inhibitor that non-competitively inhibits both yeast Sir2p and human SIRT1 (IC₅₀ < 50 µM) [2]; Sirtinol inhibits human SIRT1, SIRT2, and yeast Sir2p with varying potencies (IC₅₀ = 131 µM, 38 µM, and 68 µM respectively) ; and EX-527 (Selisistat) is a highly potent and selective human SIRT1 inhibitor (IC₅₀ = 38–98 nM) [3]. Furthermore, Splitomicin's lactone ring is hydrolytically labile under neutral aqueous conditions, limiting its bioavailability and rendering it unsuitable for long-term in vivo studies without specialized formulation [4]. These critical distinctions in species specificity and chemical stability make Splitomicin uniquely suited for yeast Sir2p-specific studies, while rendering its substitution with other sirtuin inhibitors scientifically invalid.

Splitomicin Quantitative Evidence Guide: Head-to-Head Comparative Data for Scientific Selection


Species Selectivity: Splitomicin Inhibits Yeast Sir2p but Not Human SIRT1

Splitomicin exhibits complete species selectivity, potently inhibiting yeast Sir2p while having no detectable activity against human SIRT1. Freitag et al. (2011) explicitly reported that Splitomicin 'is only a micromolar inhibitor of yeast Sir2 and does not inhibit human subtypes' [1]. This is in direct contrast to Nicotinamide, which inhibits both yeast Sir2p and human SIRT1 (IC₅₀ < 50 µM) [2], and EX-527, which is a potent human SIRT1 inhibitor (IC₅₀ = 38–98 nM) [3].

Epigenetics Yeast Genetics Sir2/SIRT1 Selectivity Chemical Biology

Chemical Instability: Hydrolytic Ring Opening and In Vivo Bioavailability Limitations

Splitomicin contains a hydrolytically labile lactone ring that opens under neutral aqueous conditions to yield an inactive open-chain acid, severely limiting its bioavailability and in vivo utility [1]. SAR studies demonstrate that splitomicin analogs lacking this lactone ring are completely inactive [2]. In contrast, structurally distinct sirtuin inhibitors such as EX-527 and Nicotinamide lack this lactone moiety and exhibit greater chemical stability and in vivo suitability [3].

Medicinal Chemistry SAR Chemical Stability Bioavailability

In Vivo Efficacy: Splitomicin Reverses Ischemic Preconditioning-Induced Cardioprotection

Splitomicin demonstrates functional in vivo activity in a mouse model of ischemic preconditioning. Nadtochiy et al. (2011) reported that Splitomicin administration reverses ischemic preconditioning-induced cardioprotection in mice, establishing a direct functional link between sirtuin inhibition and cardiac protection [1]. In contrast, EX-527 has been shown to inhibit SIRT1-mediated cardioprotection in similar models [2].

Cardiovascular Research In Vivo Pharmacology Ischemic Preconditioning SIRT1

Off-Target Effect: Splitomicin Inhibits fMLP-Induced Superoxide Anion Production

Beyond its primary target (Sir2p), Splitomicin exhibits a secondary, off-target effect on neutrophil function. Liu et al. (2012) demonstrated that Splitomicin inhibits fMLP-induced superoxide anion production in human neutrophils with an IC₅₀ value of 40.79 ± 9.85 µM [1]. This off-target activity occurs via activation of cAMP/PKA signaling and inhibition of the ERK pathway [1]. Other sirtuin inhibitors, such as EX-527 and Nicotinamide, have not been reported to produce this specific effect at comparable concentrations.

Inflammation Neutrophil Biology Off-Target Activity Immunology

Splitomicin Application Scenarios: Where the Compound Delivers Unique Scientific Value


Yeast Sir2p-Specific Functional Studies (Epigenetics and Gene Silencing)

Splitomicin is the tool compound of choice for studies requiring selective inhibition of yeast Sir2p without confounding effects on human SIRT1 or other mammalian sirtuins. Its ability to create a conditional phenocopy of a sir2 deletion mutant in Saccharomyces cerevisiae [1] makes it ideal for investigating Sir2p-dependent transcriptional silencing at telomeres, silent mating-type loci (HMR/HML), and ribosomal DNA (rDNA) [2]. Researchers studying yeast aging, replicative lifespan, or chromatin dynamics should select Splitomicin over pan-sirtuin inhibitors such as Nicotinamide or Sirtinol, which lack species specificity and would introduce off-target effects.

In Vivo Cardiac Ischemia-Reperfusion Injury Models

Investigators examining the role of sirtuins in cardioprotection should consider Splitomicin as a validated in vivo tool compound. Nadtochiy et al. (2011) demonstrated that Splitomicin administration reverses ischemic preconditioning-induced cardioprotection in a mouse model, confirming a functional role for sirtuin deacetylase activity in this protective mechanism [3]. For studies requiring a tool compound with established in vivo efficacy in cardiac models, Splitomicin offers a peer-reviewed, reproducible option.

Neutrophil-Mediated Inflammation and Oxidative Stress Research

Splitomicin is uniquely suited for investigating neutrophil function and oxidative stress pathways due to its secondary, off-target activity as an inhibitor of fMLP-induced superoxide anion production (IC₅₀ = 40.79 ± 9.85 µM) [4]. This effect, mediated via cAMP/PKA signaling and ERK pathway inhibition, is not shared by other sirtuin inhibitors such as EX-527 or Nicotinamide. Researchers studying neutrophil biology, inflammatory responses, or oxidative stress can leverage Splitomicin as a dual-activity probe.

Fragile X Syndrome Gene Silencing Studies

Splitomicin has been shown to alleviate gene silencing in Fragile X mental retardation syndrome models by inhibiting class III HDACs (sirtuins) [5]. Biacsi et al. (2008) reported that Splitomicin treatment alleviates FMR1 gene silencing in Fragile X syndrome cell lines, providing a potential epigenetic strategy for reversing transcriptional repression [6]. For researchers investigating therapeutic approaches to Fragile X syndrome, Splitomicin represents a validated chemical probe with documented efficacy in disease-relevant cellular models.

Technical Documentation Hub

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